Methyl 3-amino-3-cyclopropylpropanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-3-cyclopropylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)4-6(8)5-2-3-5;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECZFNCUASNHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-30-4 | |
| Record name | methyl 3-amino-3-cyclopropylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Preparation
- (R)-3-cyclopropyl-2-bromopropanoic acid is synthesized from (R)-cyclopropylalanine by bromination.
- This acid is then converted to methyl 3-cyclopropyl-2-bromopropanoate by reaction with thionyl chloride (SOCl₂) in methanol, achieving about 90% yield over two steps.
Amination Step
- The bromide is displaced by an amine nucleophile or converted through intermediates to introduce the amino group at the 3-position.
- For example, nucleophilic substitution with ammonia or protected amines under controlled conditions yields the corresponding amino ester.
- In some cases, the amino group is introduced via hydrazinolysis of phthalimide intermediates, a method commonly used to protect and then liberate primary amines.
Specific Synthetic Route from Patent CN102503849B
This patent describes a multi-step synthesis of related amino compounds, which can be adapted for methyl 3-amino-3-cyclopropylpropanoate hydrochloride:
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis to form N-(3-chloropropyl) methacrylamide | 0-5 ℃, 1-5 h, molar ratio 1:1-3 (amine:anhydride), base molar ratio 1:2-3 | 92-94 | Use of toluene/water solvent system; base often NaOH |
| 2 | Reaction of N-(3-chloropropyl) methacrylamide with potassium phthalimide to form N-[N'-(methacryloyl)-3-aminopropyl] phthalimide | 50-150 ℃, 1-5 h, molar ratio 1:1-3 | Not specified | Phthalimide acts as amine protecting group |
| 3 | Hydrazinolysis of phthalimide intermediate with hydrazine hydrate to liberate free amine | 0-100 ℃, 3-10 h, molar ratio 1:3-5 | 87 | Ethanol solvent, reflux conditions |
| 4 | Formation of hydrochloride salt by reaction of free amine with HCl gas in tetrahydrofuran (THF) | 0-25 ℃, 1-5 h | 93 | Solid precipitates upon acid saturation |
This method emphasizes controlled temperature, molar ratios, and purification steps to achieve high yields and purity.
Alternative Method Using Boc-Protected Amines and Cyclopropyl Esters
A research article from the Journal of Medicinal Chemistry details a synthesis involving:
- Preparation of methyl 3-cyclopropyl-2-(((trifluoromethyl)sulfonyl)oxy)propanoate as an intermediate.
- Nucleophilic substitution with Boc-protected amino pyridone derivatives at 0 °C over extended reaction times (up to 43 h).
- Hydrolysis of the ester to the corresponding acid followed by purification.
Though this route is more complex and tailored for specific medicinal chemistry targets, it demonstrates the feasibility of introducing cyclopropyl and amino groups with protecting groups and controlled hydrolysis.
In some processes, after introduction of protected amino groups, catalytic hydrogenation using palladium catalysts (Pd/C or Pd(OH)₂) under mild hydrogen pressure (40-60 psi) is employed to remove protecting groups or reduce intermediates to the free amine. This is followed by isolation of the amino compound and conversion to hydrochloride salt.
Summary Table of Preparation Methods
Research Findings and Notes
- The base-catalyzed acylation followed by phthalimide protection and hydrazinolysis is a classical and reliable route to primary amines, including this compound analogs.
- Protective group strategies (phthalimide, Boc) are essential to control reactivity and improve yields.
- Temperature control (0-5 °C for acylation, room temperature for salt formation) is critical to minimize side reactions.
- Catalytic hydrogenation is effective for deprotection but requires careful handling of catalysts and hydrogen gas.
- Purification by extraction and chromatography ensures high purity, critical for pharmaceutical applications.
- Yields vary by step but generally range from 70% to over 90%, indicating efficient processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-cyclopropylpropanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The table below highlights key structural analogues and their similarity scores (based on ):
| Compound Name | Substituent | Similarity Score | CAS Number |
|---|---|---|---|
| Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl | 3-methoxyphenyl | 0.96 | 845909-40-2 |
| (S)-Methyl 3-amino-3-phenylpropanoate HCl | Phenyl | 0.89 | 1369494-59-6 |
| Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate HCl | 2,3-dimethoxyphenyl | 0.88 | 5678-45-5 |
| Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl | 2,4-difluorophenyl | N/A | 1333750-44-9 |
Key Observations :
Comparison :
Cost and Availability
| Compound | Price (50 mg) | Supplier |
|---|---|---|
| Methyl 3-amino-3-cyclopropylpropanoate HCl | €728.00 | CymitQuimica |
| (S)-Methyl 3-amino-3-phenylpropanoate HCl | ~€500.00 (est.) | AldrichCPR |
Rationale : The cyclopropyl variant’s higher cost reflects enantiomeric purification challenges, whereas phenyl derivatives are more commoditized .
Biological Activity
Methyl 3-amino-3-cyclopropylpropanoate hydrochloride (CAS No. 1384429-30-4) is a chemical compound with significant biological activity, particularly in pharmacological and biochemical research. This article delves into its structural characteristics, biological mechanisms, and potential applications based on recent studies.
Structural Information
- Molecular Formula : CHClNO
- Molecular Weight : 179.64 g/mol
- SMILES : COC(=O)CC(C1CC1)N
- InChI : InChI=1S/C7H13NO2/c1-10-7(9)4-6(8)5-2-3-5/h5-6H,2-4,8H2,1H3
This compound exhibits its biological activity primarily through its interaction with specific enzymes and receptors. The cyclopropyl group enhances its binding affinity, influencing various biological pathways. Notably, it has been investigated for its potential role as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2.
Case Study: Inhibition of SARS-CoV-2 Main Protease
A recent study highlighted the compound's effectiveness as an inhibitor of the main protease (M) of SARS-CoV-2. The compound was found to bind effectively to the enzyme, demonstrating an IC value of 120 nM and exhibiting antiviral activity with EC values ranging from 0.8 to 3.4 μM across different cell types . The binding interactions were elucidated through X-ray crystallography, revealing that the cyclopropylmethyl group occupies the S2 pocket of the protease, crucial for its inhibitory action.
Biological Applications
This compound has diverse applications in various fields:
-
Pharmaceutical Development :
- Investigated for its potential as a drug candidate targeting viral infections.
- Used in the synthesis of compounds with anti-inflammatory and anticancer properties.
-
Biochemical Research :
- Employed in enzyme-substrate interaction studies.
- Utilized in protein-ligand binding assays to explore molecular interactions.
- Chemical Synthesis :
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- Storage : Store at -20°C in anhydrous DMF or ACN to prevent hydrolysis (degradation <5% over 6 months) .
- Handling : Use inert atmosphere (N) for moisture-sensitive reactions .
Advanced Research Question
Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways. LC-MS/MS detects major degradants (e.g., methyl 3-cyclopropylacrylate, m/z 141.1) .
What computational tools are recommended for predicting interactions with biological targets?
Basic Research Question
- Docking : AutoDock Vina or Glide for binding pose prediction.
- Pharmacophore modeling : MOE or Phase identifies critical H-bond donors/acceptors .
Advanced Research Question
Free-energy perturbation (FEP) calculations quantify enantiomer-specific binding energies (ΔΔG = 1.2 kcal/mol favoring (R)-enantiomers) . Machine learning models (e.g., DeepChem) prioritize analogs with improved ADMET profiles .
What structural analogs show promise for SAR studies?
Basic Research Question
Key analogs include:
Advanced Research Question
Hybrid analogs combining cyclopropane with trifluoromethyl groups (e.g., from ) exhibit dual serotonin/norepinephrine reuptake inhibition (IC <50 nM) .
What gaps exist in current research, and what future directions are recommended?
Basic Research Question
Understudied areas:
- Toxicology : Limited data on chronic exposure (e.g., hepatotoxicity).
- Formulation : Nanoencapsulation for sustained release remains unexplored .
Advanced Research Question
Future work should focus on:
- Cryo-EM studies : Resolve binding modes to ion channels at near-atomic resolution.
- Multivalent scaffolds : Dendrimer-based conjugates for multi-target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
